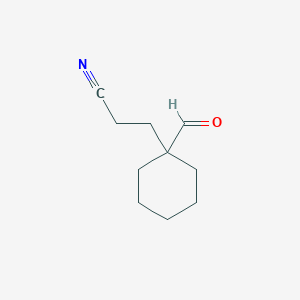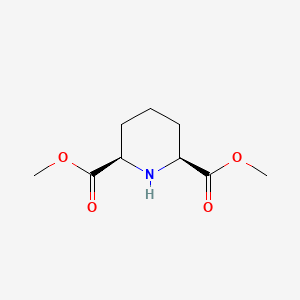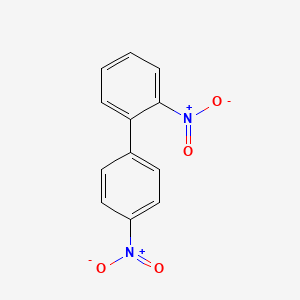
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL
概要
説明
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL is an organic compound with the molecular formula C15H15NO. It is a member of the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a tetrahydroquinoline core with a phenyl group attached to the first carbon and a hydroxyl group on the fourth carbon.
準備方法
The synthesis of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL can be achieved through various synthetic routes. One common method involves the condensation of alkylated hydroquinone with an oxime under acidic conditions . Another approach is the catalytic reduction of nitro compounds followed by cyclization to form the tetrahydroquinoline structure . Industrial production methods often involve multi-step sequences that ensure high yield and purity of the final product.
化学反応の分析
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Catalytic hydrogenation can reduce the compound to its corresponding tetrahydroquinoline.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-one derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds.
科学的研究の応用
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways that influence various biological processes .
類似化合物との比較
1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-OL can be compared with other similar compounds such as:
1-Phenyl-1,2,3,4-tetrahydro-isoquinoline: This compound has a similar structure but differs in the position of the nitrogen atom within the ring.
4-Hydroxy-2-quinolone: Another related compound with a hydroxyl group at the fourth position but lacks the tetrahydro structure.
1,2,3,4-Tetrahydroquinoline: This compound is similar but does not have the phenyl group attached to the first carbon.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-phenyl-3,4-dihydro-2H-quinolin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15-10-11-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,15,17H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNMSMTPNOMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Chloro-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one](/img/structure/B3370995.png)




![Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]-](/img/structure/B3371040.png)
![1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene](/img/structure/B3371041.png)
